molecular formula C30H28N2OS B3753513 Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- CAS No. 172984-42-8

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)-

Cat. No.: B3753513
CAS No.: 172984-42-8
M. Wt: 464.6 g/mol
InChI Key: WVQULTGKQZUFDC-UHFFFAOYSA-N
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Description

Spiro(benzo(h)quinazoline-5(3H),1’-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- is a complex organic compound featuring a spiro structure, which is characterized by a single atom that is shared by two or more rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(h)quinazoline-5(3H),1’-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Spiro Core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular reactions to form the spiro structure.

    Functionalization: Introduction of the phenyl and phenylmethylthio groups can be done through substitution reactions using appropriate reagents like phenyl halides and thiols.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the quinazoline ring or the thioether linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or the spiro core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Phenyl halides, thiols, and bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to partially or fully reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.

Medicine

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for Spiro(benzo(h)quinazoline-5(3H),1’-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with different ring systems or substituents.

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups.

Uniqueness

The uniqueness of Spiro(benzo(h)quinazoline-5(3H),1’-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- lies in its specific spiro structure and the combination of functional groups, which may impart unique chemical and biological properties.

Properties

IUPAC Name

2-benzylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2OS/c33-28-26-27(25-17-9-8-14-23(25)20-30(26)18-10-3-11-19-30)31-29(32(28)24-15-6-2-7-16-24)34-21-22-12-4-1-5-13-22/h1-2,4-9,12-17H,3,10-11,18-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQULTGKQZUFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169449
Record name Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172984-42-8
Record name Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172984428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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